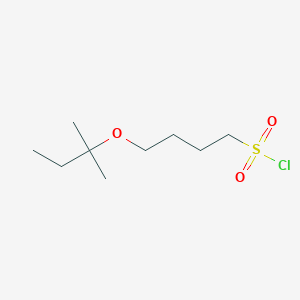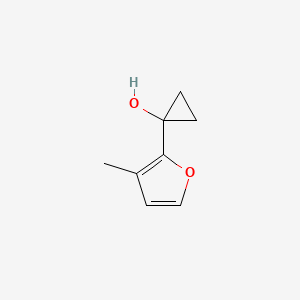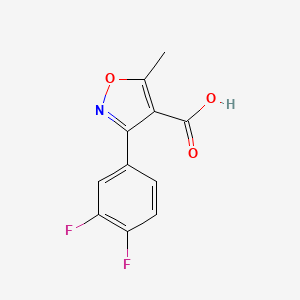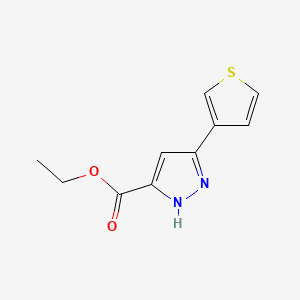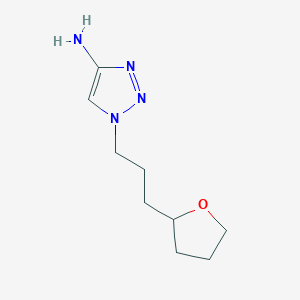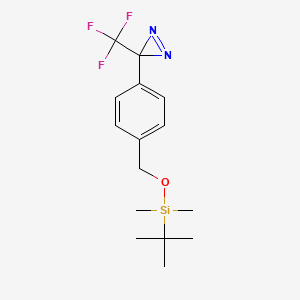
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a tert-butyldimethylsilyl-protected hydroxymethyl group. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
Preparation Methods
The synthesis of 3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with a tert-butyldimethylsilyl-protected hydroxymethyl group.
Diazirine Formation: The trifluoromethyl group is introduced through a series of reactions, often involving the use of trifluoromethyl iodide and a base.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of sensitive intermediates.
Chemical Reactions Analysis
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the trifluoromethyl group or reduce other functional groups present.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Photolysis: Upon exposure to UV light, the diazirine ring can form reactive carbene intermediates, which can insert into C-H, N-H, and O-H bonds.
Scientific Research Applications
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research:
Chemistry: It is used in the study of reaction mechanisms and the identification of transient intermediates.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions and to map binding sites.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various bonds, allowing the compound to form covalent bonds with target molecules. This property is exploited in photoaffinity labeling to study molecular interactions.
Comparison with Similar Compounds
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine can be compared with other diazirine compounds:
3-(Trifluoromethyl)-3H-diazirine: Lacks the tert-butyldimethylsilyl-protected hydroxymethyl group, making it less versatile in certain applications.
3-(4-Hydroxymethylphenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but without the silyl protection, making it more reactive and less stable.
3-(4-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine: Lacks the hydroxymethyl group, limiting its use in specific labeling applications.
The unique combination of the trifluoromethyl group and the tert-butyldimethylsilyl-protected hydroxymethyl group in this compound provides it with distinct reactivity and stability, making it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C15H21F3N2OSi |
|---|---|
Molecular Weight |
330.42 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methoxy]silane |
InChI |
InChI=1S/C15H21F3N2OSi/c1-13(2,3)22(4,5)21-10-11-6-8-12(9-7-11)14(19-20-14)15(16,17)18/h6-9H,10H2,1-5H3 |
InChI Key |
KIPAZKFPWLONFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


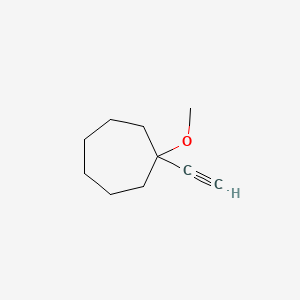
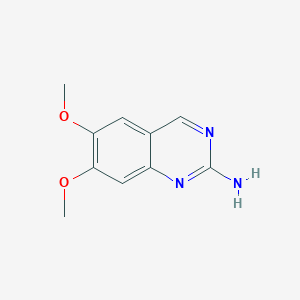
![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)

![2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13627166.png)
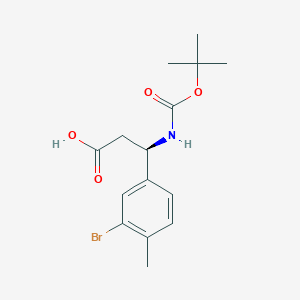
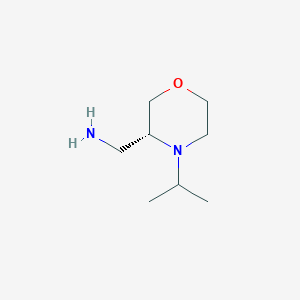
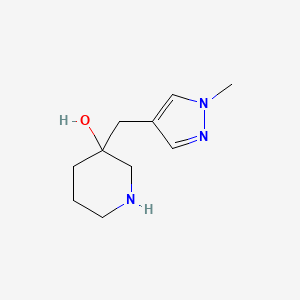
![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
